molecular formula C8H9BrN2O4S B8778464 Ethyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate CAS No. 1316122-36-7

Ethyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate

Cat. No. B8778464
Key on ui cas rn: 1316122-36-7
M. Wt: 309.14 g/mol
InChI Key: SENDGBJVMSPIDT-UHFFFAOYSA-N
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Patent
US08623866B2

Procedure details

A solution of 5-bromo-2-methanesulfonyl-pyrimidine-4-carboxylic acid ethyl ester (86 mg, 0.27 mmol) in dichloromethane (2 ml) was treated with 2-methoxyethylamine (124 μl, 1.44 mmol) under argon atmosphere and heated to 45° C. for 2 h. All volatiles were removed and the product was obtained after purification by silica gel chromatography using a heptane/ethyl acetate gradient as colorless oil (72 mg, 82%).
Quantity
86 mg
Type
reactant
Reaction Step One
Quantity
124 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:11]([Br:12])=[CH:10][N:9]=[C:8](S(C)(=O)=O)[N:7]=1)=[O:5])[CH3:2].[CH3:17][O:18][CH2:19][CH2:20][NH2:21]>ClCCl>[CH2:1]([O:3][C:4]([C:6]1[C:11]([Br:12])=[CH:10][N:9]=[C:8]([NH:21][CH2:20][CH2:19][O:18][CH3:17])[N:7]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
86 mg
Type
reactant
Smiles
C(C)OC(=O)C1=NC(=NC=C1Br)S(=O)(=O)C
Name
Quantity
124 μL
Type
reactant
Smiles
COCCN
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
All volatiles were removed
CUSTOM
Type
CUSTOM
Details
the product was obtained
CUSTOM
Type
CUSTOM
Details
after purification by silica gel chromatography

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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